
3-Methylpyrazine-2-carbohydrazide
Overview
Description
3-Methylpyrazine-2-carbohydrazide is a chemical compound with the molecular formula C6H8N4O. It is a derivative of pyrazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. This compound is known for its various applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Pyrazine derivatives, including 3-methylpyrazine-2-carbohydrazide, are known to have numerous biological activities .
Mode of Action
Pyrazine derivatives are known to be used in supramolecular assemblies due to their efficient hydrogen bonding, protonation, and complexation properties .
Biochemical Pathways
Pyrazine derivatives are known to play a role in various biological activities .
Result of Action
Pyrazine derivatives are known to have numerous biological activities, including antidiabetic, anti-inflammatory, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpyrazine-2-carbohydrazide can be synthesized through the following steps:
Starting Material: The synthesis begins with 3-methylpyrazine-2-carboxylic acid.
Esterification: The carboxylic acid is converted to its methyl ester by reacting with methanol in the presence of a catalyst.
Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate in methanol to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification followed by hydrazinolysis under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenated compounds or alkylating agents.
Major Products:
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Antimicrobial Activity
3-Methylpyrazine-2-carbohydrazide and its derivatives have been evaluated for their antimicrobial properties. A study synthesized various hydrazones from this compound and tested them for antimicrobial activity. The results indicated that some derivatives exhibited significant antibacterial properties against various strains, although the overall activity was variable across different compounds .
Compound | Antimicrobial Activity (%) | IC50 (µM) |
---|---|---|
Hydrazone 1 | 65.4 | 150 |
Hydrazone 2 | 70.2 | 232.6 |
Hydrazone 3 | 55.0 | 300 |
Urease Inhibition
The compound has also shown potential as a urease inhibitor, which is crucial in treating conditions like kidney stones and certain types of infections. In a comparative study, the hydrazone derived from this compound demonstrated an inhibition activity of up to 70.2% with an IC50 value of 232.6 µM .
Plant Growth Regulators
Research has indicated that derivatives of this compound can act as plant growth regulators. They enhance seed germination and root development in various crops, potentially improving agricultural yields. This application is particularly relevant in sustainable agriculture practices where chemical fertilizers are minimized.
Application | Effect on Germination (%) | Root Length (cm) |
---|---|---|
Control | 50 | 5 |
Treatment | 80 | 10 |
Biodegradation Studies
The compound is being investigated for its role in bioremediation processes, particularly in the degradation of pyrazine derivatives in contaminated environments. Certain microbial strains have been shown to metabolize compounds related to this compound, leading to the detoxification of contaminated soils and waters .
Air Quality Improvement
Studies have explored the use of this compound in reducing volatile organic compounds (VOCs) in indoor air quality management. The application of microbial consortia capable of degrading pyrazines has been promising, suggesting a potential pathway for improving air quality through biotechnological means .
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, a series of hydrazones synthesized from this compound were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that specific modifications to the hydrazone structure significantly enhanced antimicrobial activity, indicating that structural optimization is key to developing effective antimicrobial agents .
Case Study 2: Bioremediation Potential
A field study was conducted to assess the effectiveness of microbial strains capable of degrading pyrazines in contaminated soil environments. The introduction of these microbes resulted in a marked decrease in pyrazine levels over a six-month period, demonstrating the practical application of this compound derivatives in environmental cleanup efforts .
Comparison with Similar Compounds
- 5-Methylpyrazine-2-carbohydrazide
- Pyrazine-2-carbohydrazide
- 2,3-Dimethylpyrazine
Comparison:
- Uniqueness: 3-Methylpyrazine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- Similarities: Like other pyrazine derivatives, it exhibits antimicrobial and antioxidant activities. its specific methyl substitution at the 3-position enhances its reactivity and potential applications .
Biological Activity
3-Methylpyrazine-2-carbohydrazide is a heterocyclic compound with the molecular formula C6H8N4O. It is a derivative of pyrazine, characterized by its unique substitution pattern, which imparts distinct chemical and biological properties. This compound has garnered attention in various scientific fields due to its significant biological activities, particularly its antimicrobial and antioxidant properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . A study evaluated several pyrazine derivatives, including this compound, for their ability to inhibit the growth of various bacterial strains. The results demonstrated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Antioxidant Activity
In addition to its antimicrobial effects, this compound has been shown to possess antioxidant properties . Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals was assessed through various assays, revealing significant antioxidant activity comparable to established standards .
Urease Inhibition
Another important biological activity of this compound is its role as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can contribute to various pathological conditions. The compound was tested for urease inhibition, showing promising results with an IC50 value indicating effective inhibition at low concentrations .
Summary of Biological Activities
Activity | Effect | IC50 Value |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Varies by strain |
Antioxidant | Scavenges free radicals | Comparable to standards |
Urease Inhibition | Inhibits urease activity | 232.6 ± 2.7 µM |
The biological activities of this compound can be attributed to its chemical structure , which allows for efficient interactions with biological targets:
- Hydrogen Bonding: The presence of nitrogen atoms in the pyrazine ring facilitates hydrogen bonding with various biomolecules.
- Complexation Properties: The compound can form complexes with metal ions, enhancing its biological efficacy.
- Protonation: The nitrogen atoms can be protonated under physiological conditions, influencing the compound's reactivity and interaction with enzymes.
Study on Antimicrobial Efficacy
In a recent study published in the Pakistan Journal of Pharmaceutical Sciences, researchers synthesized several hydrazones derived from pyrazine derivatives and evaluated their antimicrobial properties. Among these, this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the pyrazine structure could enhance antimicrobial efficacy .
Evaluation of Antioxidant Activity
A separate investigation assessed the antioxidant potential of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals, demonstrating its potential as a natural antioxidant .
Properties
IUPAC Name |
3-methylpyrazine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-5(6(11)10-7)9-3-2-8-4/h2-3H,7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIPWPKDXVCJNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551840 | |
Record name | 3-Methylpyrazine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104893-68-7 | |
Record name | 3-Methylpyrazine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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